molecular formula C11H12BrNO3 B5578829 methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate

methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate

Cat. No.: B5578829
M. Wt: 286.12 g/mol
InChI Key: VSUANZCKMBHIMU-UHFFFAOYSA-N
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Description

Methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the oxoacid esters family and has been found to have several potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Synthesis and In Silico Evaluation

Methyl 4-[(3-bromophenyl)amino]-4-oxobutanoate derivatives have been synthesized and evaluated for their antiproliferative activities. A study by Yurttaş et al. (2022) focused on the synthesis of these compounds and their potential as DNA gyrase inhibitors, suggesting their cytotoxic properties through in silico evaluations. This work highlights the compound's relevance in the development of potential therapeutic agents (Yurttaş et al., 2022).

Spectroscopic and Structural Investigations

In another study, the structural and spectroscopic properties of similar compounds were investigated using experimental and theoretical methods. The research conducted by Vanasundari et al. (2018) provided insights into the stability, reactivity, and optical properties of these compounds, contributing to the understanding of their potential applications in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

Enzymatic Inhibition Studies

Williams et al. (1983) explored the inhibitory effects of 4-substituted 2,4-dioxobutanoic acid derivatives on glycolic acid oxidase, identifying potent inhibitors that could have implications for therapeutic applications targeting metabolic pathways (Williams et al., 1983).

Properties

IUPAC Name

methyl 4-(3-bromoanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-16-11(15)6-5-10(14)13-9-4-2-3-8(12)7-9/h2-4,7H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUANZCKMBHIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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